N-(2-benzoylphenyl)-2-chloropropanamide CAS number and identifiers
N-(2-benzoylphenyl)-2-chloropropanamide CAS number and identifiers
CAS Number: 730950-05-7 [1][2]
Executive Summary
N-(2-benzoylphenyl)-2-chloropropanamide is a specialized organic intermediate used primarily in the synthesis of 1,4-benzodiazepine pharmacophores.[2] Structurally, it represents a "pre-cyclized" scaffold where a 2-aminobenzophenone core has been acylated with a 2-chloropropionyl moiety.[2] This compound is the direct precursor to 3-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one , a structural analog of classic anxiolytics like Diazepam and Nordazepam.[2]
In drug development, this molecule serves as a critical "gateway" intermediate.[2] By introducing a chiral center at the
Chemical Identity & Physicochemical Properties[2][3][4]
This compound is characterized by the presence of a benzophenone system linked to an
Table 1: Core Identifiers
| Identifier | Value |
| Chemical Name | N-(2-benzoylphenyl)-2-chloropropanamide |
| CAS Number | 730950-05-7 |
| Synonyms | 2-Chloro-N-(2-benzoylphenyl)propanamide; 2-Chloro-N-[2-(phenylcarbonyl)phenyl]propanamide |
| Molecular Formula | C |
| Molecular Weight | 287.74 g/mol |
| SMILES | CC(Cl)C(=O)Nc1ccccc1C(=O)c2ccccc2 |
| InChIKey | SOVFDEUNELESDN-UHFFFAOYSA-N |
Table 2: Predicted Physicochemical Properties
| Property | Value | Context |
| LogP | ~3.9 - 4.0 | Highly lipophilic due to the two phenyl rings; requires organic solvents (DCM, THF) for processing.[2] |
| H-Bond Donors | 1 | The amide N-H is available for intramolecular H-bonding with the benzophenone carbonyl.[2] |
| H-Bond Acceptors | 2 | The amide carbonyl and the benzophenone ketone.[2][3] |
| Rotatable Bonds | 4 | Allows conformational flexibility prior to cyclization.[2] |
Synthesis Logic & Mechanism
The synthesis of N-(2-benzoylphenyl)-2-chloropropanamide follows a classic Schotten-Baumann type acylation or a nucleophilic acyl substitution in anhydrous media.[2] The reaction involves the coupling of 2-aminobenzophenone with 2-chloropropionyl chloride .[2]
Mechanistic Pathway
-
Nucleophilic Attack : The lone pair on the aniline nitrogen of 2-aminobenzophenone attacks the carbonyl carbon of 2-chloropropionyl chloride.[2]
-
Tetrahedral Intermediate : A transient tetrahedral intermediate forms, stabilized by the leaving group potential of the chloride.[2]
-
Elimination : The chloride ion is expelled, reforming the carbonyl double bond and generating HCl as a byproduct.[2]
-
Acid Scavenging : A base (typically Triethylamine or Pyridine) is required to neutralize the HCl and drive the equilibrium forward.
Visualization: Synthesis & Cyclization Pathway
Figure 1: The synthetic workflow converting raw precursors into the benzodiazepine scaffold via the title intermediate.
Applications in Drug Development[2]
The Benzodiazepine "Gateway"
This compound is not typically a final drug but a divergent intermediate .[2] In the synthesis of 1,4-benzodiazepines, the nature of the acyl chloride used determines the substituent at the 3-position of the final diazepine ring.[2]
-
Chloroacetyl chloride
Yields Nordazepam analogs (unsubstituted at C3).[2] -
2-Chloropropionyl chloride (This Compound)
Yields 3-Methyl analogs.[2]
Structure-Activity Relationship (SAR) Implications
The introduction of the methyl group at the C3 position (derived from the propyl chain) has significant pharmacological implications:
-
Chirality : Unlike Diazepam, the 3-methyl analog possesses a chiral center.[2] Enantiomers of 3-substituted benzodiazepines often exhibit different binding affinities for the GABA_A receptor subtypes.
-
Metabolic Stability : Substitution at C3 can hinder hydroxylation (a common metabolic route for benzodiazepines), potentially altering the half-life of the resulting drug candidate.[2]
-
Potency : Steric bulk at C3 can modulate the conformational flip of the seven-membered ring, influencing receptor fit.[2]
Visualization: SAR Logic
Figure 2: Impact of precursor selection on the final benzodiazepine pharmacology.
Experimental Protocols
Protocol A: Synthesis of N-(2-benzoylphenyl)-2-chloropropanamide
Note: This procedure requires anhydrous conditions to prevent hydrolysis of the acid chloride.[2]
Reagents:
-
2-Aminobenzophenone (1.0 eq)[2]
-
2-Chloropropionyl chloride (1.2 eq)[2]
-
Triethylamine (1.5 eq) or Pyridine[2]
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[2]
Procedure:
-
Preparation : Dissolve 2-aminobenzophenone in anhydrous DCM in a round-bottom flask under nitrogen atmosphere.
-
Base Addition : Add Triethylamine and cool the mixture to 0°C using an ice bath.
-
Acylation : Add 2-chloropropionyl chloride dropwise over 20 minutes. The reaction is exothermic; maintain temperature < 5°C.
-
Reaction : Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).[2]
-
Workup : Quench with water. Wash the organic layer with 1M HCl (to remove excess amine/base), then saturated NaHCO
, and finally brine. -
Isolation : Dry over MgSO
, filter, and concentrate in vacuo. The product typically solidifies and can be recrystallized from Ethanol/Water.
Protocol B: Cyclization to 3-Methyl-5-phenyl-1,4-benzodiazepin-2-one
This step converts the intermediate into the bioactive scaffold.[2]
Reagents:
-
N-(2-benzoylphenyl)-2-chloropropanamide (from Protocol A)[1][2]
-
Hexamethylenetetramine (Hexamine) or Ammonia/Methanol[2]
-
Ammonium Carbonate (catalyst)[2]
-
Ethanol or Methanol[2]
Procedure:
-
Dissolve the intermediate in Ethanol.
-
Add Hexamine (2.0 eq) and Ammonium Carbonate (1.0 eq).
-
Reflux the mixture for 6–12 hours. The hexamine acts as an ammonia source, substituting the chlorine to form an amine, which then intramolecularly condenses with the benzophenone ketone.[2]
-
Cool to room temperature. The product often precipitates out.
-
Filter and recrystallize from Methanol.[2]
Safety & Regulatory
-
Hazards : As an
-haloamide, this compound is a potent alkylating agent .[2] It is likely a skin and eye irritant and a potential skin sensitizer. -
Handling : Use essentially in a fume hood.[2] Wear nitrile gloves and safety goggles.[2]
-
Storage : Store in a cool, dry place. Moisture sensitive (hydrolysis of the amide bond or displacement of chloride is possible over long periods).
-
Regulatory : Not a controlled substance itself, but a close chemical relative to precursors for Schedule IV substances (Benzodiazepines).[2] Ensure compliance with local diversion laws if synthesizing in bulk.[2]
References
-
Sigma-Aldrich .[2] Product Specification: N-(2-benzoylphenyl)-2-chloropropanamide (CAS 730950-05-7).[1][2] Link
-
Sternbach, L. H., et al. (1962).[2] "Quinazolines and 1,4-Benzodiazepines.[2] VI. Haloacetamido Compounds." Journal of Organic Chemistry, 27(11), 3788–3796. (Foundational chemistry for the haloacyl-aminobenzophenone route).
-
PubChemLite . Compound Summary: N-(2-benzoylphenyl)-2-chloropropanamide.[1][2] Link
-
BenchChem . Comparative Guide to 2-Aminobenzophenone in Quinoline and Benzodiazepine Synthesis. Link[2]
